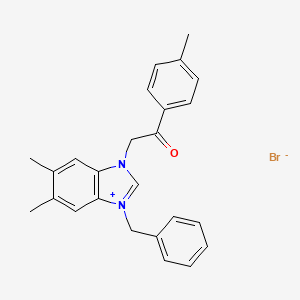
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide is a complex organic compound that features a quinoline core substituted with a thiophene ring and a tetramethylpiperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline in the presence of a palladium catalyst.
Attachment of the Tetramethylpiperidinyl Group: The tetramethylpiperidinyl group can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the quinoline core.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or thiophene rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways or receptors.
Materials Science: Due to its unique structural features, the compound could be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.
Chemical Biology: The compound may serve as a probe or tool in studying biological systems, helping to elucidate the function of specific proteins or pathways.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-phenylquinoline: Similar structure but with a phenyl group instead of a thiophene ring.
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(furan-2-yl)quinoline: Similar structure but with a furan ring instead of a thiophene ring.
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide imparts unique electronic and steric properties, potentially enhancing its interactions with specific biological targets or materials applications. The tetramethylpiperidinyl group also contributes to the compound’s stability and lipophilicity, which can be advantageous in various applications.
Propiedades
Número CAS |
853349-73-2 |
|---|---|
Fórmula molecular |
C22H27BrN2S |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
4-(2,2,6,6-tetramethylpiperidin-1-yl)-2-thiophen-2-ylquinoline;hydrobromide |
InChI |
InChI=1S/C22H26N2S.BrH/c1-21(2)12-8-13-22(3,4)24(21)19-15-18(20-11-7-14-25-20)23-17-10-6-5-9-16(17)19;/h5-7,9-11,14-15H,8,12-13H2,1-4H3;1H |
Clave InChI |
PAWJPPBQCBFTCB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)(C)C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)
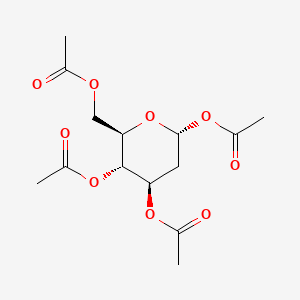
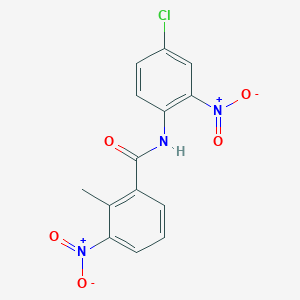
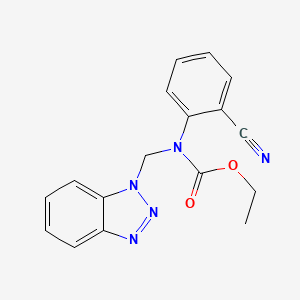
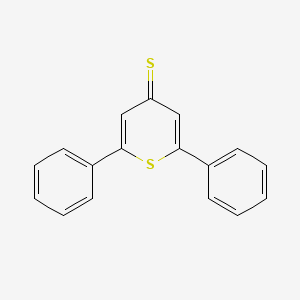


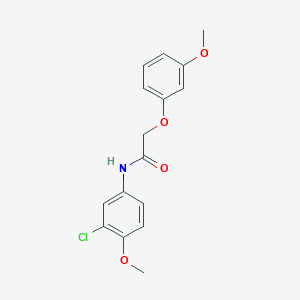
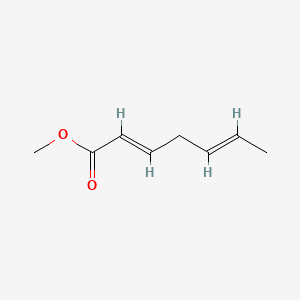
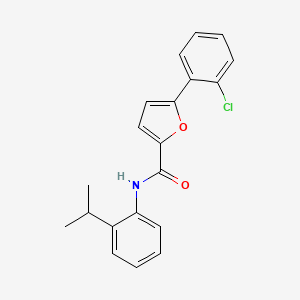
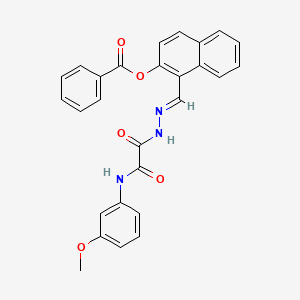

![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)
